Dopamine Transporter (DAT) Binding Affinity: Three-Fold Greater Potency Than Cocaine
In a series of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes, the unsubstituted analogue 7b (which retains the 3-benzyl-8-azabicyclo[3.2.1]octane core) exhibited a Ki of 98 nM at the dopamine transporter . This binding affinity is three-fold greater than that of cocaine (Ki range 200-700 nM) [1] and is only five-fold less than the high-affinity DAT inhibitor GBR-12909 (Ki = 1 nM) . These data position the 3-benzyl-8-azabicyclo[3.2.1]octane scaffold as a significantly more potent DAT binding core than cocaine.
| Evidence Dimension | Dopamine transporter (DAT) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 98 nM (for analogue 7b bearing the 3-benzyl-8-azabicyclo[3.2.1]octane core) |
| Comparator Or Baseline | Cocaine: Ki = 200-700 nM; GBR-12909: Ki = 1 nM |
| Quantified Difference | Analogue 7b is 3x more potent than cocaine; 5x less potent than GBR-12909 |
| Conditions | Radioligand binding assay using [3H]WIN 35,428 at rat striatal dopamine transporters |
Why This Matters
This quantitative advantage over cocaine establishes the 3-benzyl-8-azabicyclo[3.2.1]octane scaffold as a stronger DAT binding core, critical for CNS research programs targeting monoamine transporters.
- [1] Han DD, Gu HH. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacol. 2006;6:6. doi:10.1186/1471-2210-6-6 View Source
